molecular formula C10H14N2O2 B1267556 2-(4-Aminophenoxy)-n,n-dimethylacetamide CAS No. 6271-84-7

2-(4-Aminophenoxy)-n,n-dimethylacetamide

Cat. No. B1267556
CAS RN: 6271-84-7
M. Wt: 194.23 g/mol
InChI Key: OKAMTSBFXRCKAS-UHFFFAOYSA-N
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Description

"2-(4-Aminophenoxy)-n,n-dimethylacetamide" represents a class of organic compounds incorporating an aminophenoxy group attached to a dimethylacetamide moiety. This structure is indicative of potential applications in materials science, pharmaceuticals, and chemical synthesis due to the presence of reactive amino and acetamide groups.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aminophenol with a chloroacetamide or an equivalent carbonyl compound in the presence of bases like potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF) (He Xiang-qi, 2007). This approach provides a straightforward path to attaching the dimethylacetamide group to the aminophenoxy precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(4-Aminophenoxy)-n,n-dimethylacetamide" typically features intermolecular hydrogen bonding, contributing to their solid-state structure and properties. X-ray crystallography of related compounds reveals detailed molecular geometries, including bond lengths and angles critical for understanding the material's physical and chemical behavior (P. A. Ajibade & F. P. Andrew, 2021).

Scientific Research Applications

  • Polymer Synthesis and Characterization : This compound has been used in the synthesis of various polymers. For instance, Irvin et al. (1996) utilized N,N′-dimethyl-4,4′-bis(4-aminophenoxy)biphenyl, a compound related to 2-(4-Aminophenoxy)-N,N-dimethylacetamide, to prepare poly(imide amide)s. These polymers exhibited superior thermal stability and decreased coloration (Irvin et al., 1996). Additionally, Hsiao and Chang (2004) synthesized polyamides containing flexible ether linkages and laterally attached side rods, showing that these materials possess good solubility and thermal properties (Hsiao & Chang, 2004).

  • Thermogravimetric Analysis : Research by Liaw et al. (1999) on novel polyaspartimides derived from 2,2'-dimethyl-4,4'-bis(4-maleimidophenoxy)biphenyl revealed significant findings in thermogravimetric analysis, indicating good thermal stability of these polymers (Liaw et al., 1999).

  • Allosteric Modifiers of Hemoglobin : Randad et al. (1991) explored the potential of various compounds, including those structurally related to 2-(4-Aminophenoxy)-N,N-dimethylacetamide, as allosteric modifiers of hemoglobin. These compounds showed promise in clinical or biological areas requiring reversal of depleted oxygen supply (Randad et al., 1991).

  • Properties of Aromatic Polyamides and Polyimides : Research by Yang and Lin (1994) on polyamides and polyimides derived from 3,3-bis[4-(4-aminophenoxy)phenyl]phthalide demonstrated these materials' high solubility and thermal stability. This highlights the role of 2-(4-Aminophenoxy)-N,N-dimethylacetamide-related compounds in creating high-performance materials (Yang & Lin, 1994).

  • Applications in Electroactive Polymers : Klein and Bryant (2004) synthesized aromatic-aliphatic polyamides based on compounds similar to 2-(4-Aminophenoxy)-N,N-dimethylacetamide, exploring their potential as electroactive materials (Klein & Bryant, 2004).

Safety And Hazards

The safety data sheet for “2,2-Bis[4-(4-aminophenoxy)phenyl]propane” indicates that it is harmful if swallowed and may cause skin and eye irritation .

Future Directions

A study titled “Identification of Flavone Derivative Displaying a 4’-Aminophenoxy” discusses the potential of related compounds in future research .

properties

IUPAC Name

2-(4-aminophenoxy)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAMTSBFXRCKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284389
Record name 2-(4-aminophenoxy)-n,n-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)-n,n-dimethylacetamide

CAS RN

6271-84-7
Record name NSC37059
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Record name 2-(4-aminophenoxy)-n,n-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenoxy)-N,N-dimethylacetamide
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